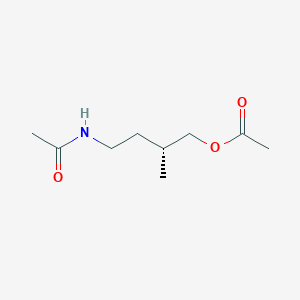![molecular formula C8H13N5SSn B14240543 2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole CAS No. 619296-64-9](/img/structure/B14240543.png)
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole is a chemical compound that features a thiazole ring substituted with a trimethylstannyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a thiazole precursor with trimethyltin chloride under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tin atom.
Coupling Reactions: The trimethylstannyl group can be used in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Trimethyltin Chloride:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trimethylstannyl group.
Scientific Research Applications
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: May be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole involves its interaction with various molecular targets. The thiazole ring can participate in π-π interactions, while the trimethylstannyl group can form bonds with other molecules, influencing biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzo[d]thiazole: Shares the thiazole ring but differs in the substituents attached to the ring.
Trimethyltin Chloride: Contains the trimethylstannyl group but lacks the thiazole and tetrazole rings.
Uniqueness
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole is unique due to the combination of the thiazole and tetrazole rings with the trimethylstannyl group, which imparts distinct chemical and physical properties not found in other similar compounds .
Properties
CAS No. |
619296-64-9 |
|---|---|
Molecular Formula |
C8H13N5SSn |
Molecular Weight |
330.00 g/mol |
IUPAC Name |
trimethyl-[2-(2-methyltetrazol-5-yl)-1,3-thiazol-5-yl]stannane |
InChI |
InChI=1S/C5H4N5S.3CH3.Sn/c1-10-8-4(7-9-10)5-6-2-3-11-5;;;;/h2H,1H3;3*1H3; |
InChI Key |
WCBDNRRNZJEDRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(S2)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


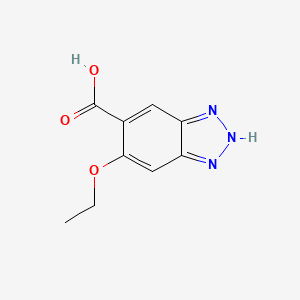
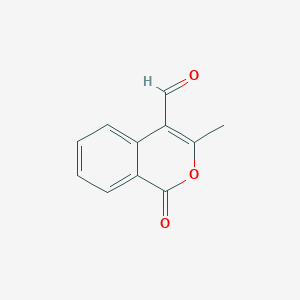
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
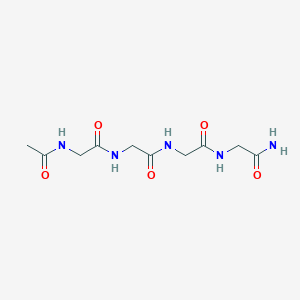
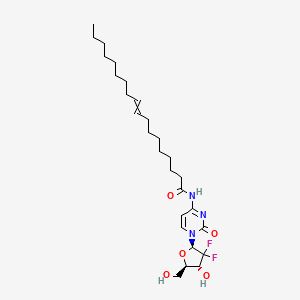

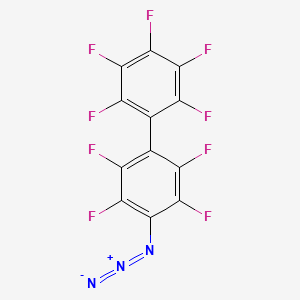
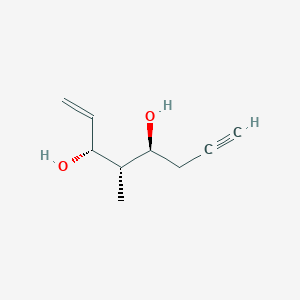
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
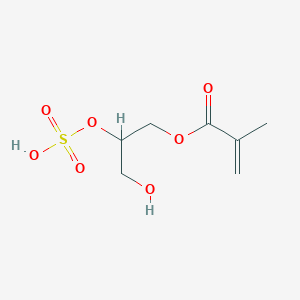
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
